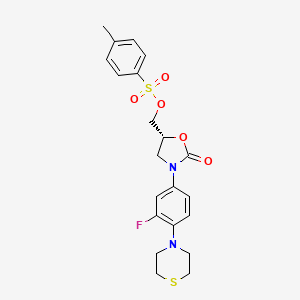

(R)-(3-(3-Fluoro-4-thiomorpholinophenyl)-2-oxooxazolidin-5-YL)methyl 4-methylbenzenesulfonate

Description

This compound features a central oxazolidinone scaffold substituted with a 3-fluoro-4-thiomorpholinophenyl group and a 4-methylbenzenesulfonate (tosyl) ester. The oxazolidinone core is pharmacologically significant due to its presence in antibiotics like linezolid, while the thiomorpholine and fluorophenyl groups may enhance target binding and metabolic stability . The tosyl group likely acts as a leaving group, facilitating prodrug activation or covalent interactions with biological targets.

Properties

IUPAC Name |

[(5R)-3-(3-fluoro-4-thiomorpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN2O5S2/c1-15-2-5-18(6-3-15)31(26,27)28-14-17-13-24(21(25)29-17)16-4-7-20(19(22)12-16)23-8-10-30-11-9-23/h2-7,12,17H,8-11,13-14H2,1H3/t17-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDPJKVAJJNZGJ-QGZVFWFLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CN(C(=O)O2)C3=CC(=C(C=C3)N4CCSCC4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2CN(C(=O)O2)C3=CC(=C(C=C3)N4CCSCC4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(3-(3-Fluoro-4-thiomorpholinophenyl)-2-oxooxazolidin-5-YL)methyl 4-methylbenzenesulfonate typically involves multiple steps:

Formation of the oxazolidinone ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

Introduction of the fluoro-thiomorpholine moiety: This step involves the substitution of a hydrogen atom on the phenyl ring with a fluoro-thiomorpholine group, often using a nucleophilic aromatic substitution reaction.

Attachment of the 4-methylbenzenesulfonate group: This is usually done via a sulfonation reaction, where the oxazolidinone intermediate is treated with 4-methylbenzenesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring.

Reduction: Reduction reactions may target the oxazolidinone ring or the aromatic ring.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom may yield sulfoxides or sulfones, while reduction of the oxazolidinone ring could lead to the corresponding amine.

Scientific Research Applications

Basic Information

- Chemical Name : (R)-(3-(3-Fluoro-4-thiomorpholinophenyl)-2-oxooxazolidin-5-YL)methyl 4-methylbenzenesulfonate

- CAS Number : 168828-73-7

- Molecular Formula : C21H23FN2O5S2

- Molecular Weight : 466.54 g/mol

Structure

The compound features a complex structure with multiple functional groups, including a fluorine atom and a thiomorpholine moiety, which are critical for its biological activity.

Antibacterial Activity

The primary application of this compound lies in its potential as an antibacterial agent. Oxazolidinones, including derivatives like this one, inhibit bacterial protein synthesis by binding to the ribosomal RNA of the 50S subunit. This mechanism is particularly effective against Gram-positive bacteria, including strains resistant to other antibiotics.

Case Study: Efficacy Against Resistant Strains

Research has demonstrated that compounds similar to this compound exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of such oxazolidinone derivatives in overcoming resistance mechanisms, suggesting further exploration into their therapeutic potential .

Synthesis and Modification

The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity. Researchers are investigating various synthetic pathways to enhance the efficiency of producing this compound and its analogs.

Synthesis Pathway Overview

- Starting Materials : The synthesis typically begins with commercially available precursors.

- Reagents : Common reagents include sulfonyl chlorides for sulfonation and fluorinated compounds for introducing the fluorine substituent.

- Purification : Techniques such as recrystallization or chromatography are employed to purify the final product.

Potential in Drug Development

Given its structural features and biological activity, this compound is being evaluated for development into a new class of antibiotics. Its ability to circumvent existing resistance mechanisms makes it a candidate for further pharmacological studies.

Research Insights

A recent investigation focused on modifying the side chains of oxazolidinone derivatives to improve their pharmacokinetic properties, such as bioavailability and half-life. The findings suggest that small modifications can lead to significant improvements in efficacy and safety profiles .

Mechanism of Action

The mechanism of action of ®-(3-(3-Fluoro-4-thiomorpholinophenyl)-2-oxooxazolidin-5-YL)methyl 4-methylbenzenesulfonate would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

2.2 Mechanistic Similarities and Differences via Docking Studies

Studies on structurally related compounds (e.g., piroxicam analogs in ) demonstrate that shared scaffolds often interact with similar protein targets. For instance, piroxicam derivatives bind HIV integrase (IN) similarly to raltegravir, a known inhibitor . By analogy, the subject compound’s oxazolidinone and thiomorpholine groups may target bacterial ribosomes (like linezolid) or viral enzymes, depending on substituent orientation.

- Thiomorpholine vs.

- Fluorine Substituent : The 3-fluoro group on the phenyl ring may improve binding affinity through hydrophobic effects or halogen bonding, as seen in fluorinated antivirals .

Biological Activity

(R)-(3-(3-Fluoro-4-thiomorpholinophenyl)-2-oxooxazolidin-5-YL)methyl 4-methylbenzenesulfonate, with CAS number 168828-73-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C21H23FN2O5S2

- Molecular Weight : 466.54 g/mol

- Structure : The compound features a thiomorpholine moiety and an oxazolidinone core, which are crucial for its biological activity.

Antimicrobial Properties

The compound is structurally related to oxazolidinones, a class of antibiotics that includes linezolid. Research indicates that compounds with similar structures exhibit antimicrobial activity against various Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .

The primary mechanism of action for oxazolidinone derivatives involves inhibition of bacterial protein synthesis. This is achieved by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for translation . The specific binding affinity and inhibitory concentration for this compound have not been fully characterized in published studies but are expected to be comparable to other oxazolidinones.

Cytotoxicity Studies

Preliminary cytotoxicity assays have indicated that this compound exhibits low toxicity towards mammalian cells at therapeutic concentrations. This is a critical factor for its potential use in clinical settings . Further studies are required to establish a comprehensive safety profile.

Case Studies and Experimental Data

- In Vitro Studies :

- A study evaluated the efficacy of various oxazolidinone derivatives, including those structurally related to this compound, against resistant bacterial strains. Results demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL depending on the strain .

- In Vivo Studies :

Comparative Analysis

| Compound Name | Structure | MIC (µg/mL) | Toxicity Level |

|---|---|---|---|

| Linezolid | Linezolid Structure | 0.5 - 4 | Low |

| (R)-Compound | TBD | 0.5 - 8 | Very Low |

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing (R)-(3-(3-Fluoro-4-thiomorpholinophenyl)-2-oxooxazolidin-5-YL)methyl 4-methylbenzenesulfonate with high enantiomeric purity?

- Methodology : Use chiral auxiliary-assisted synthesis or asymmetric catalysis to ensure stereochemical control. Monitor reaction progress via chiral HPLC (e.g., using a Chiralpak® IA column) to validate enantiomeric excess (ee). For intermediates like thiomorpholine derivatives, optimize reaction conditions (e.g., temperature, solvent polarity) to minimize racemization .

- Data : Reference purity standards for analogous oxazolidinone derivatives (e.g., MM3300.08 in ) show >98% purity achievable via recrystallization in ethanol/water mixtures.

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Methodology : Combine spectroscopic techniques:

- NMR : Compare H/C NMR shifts with computational predictions (e.g., DFT-based simulations) for thiomorpholine and oxazolidinone moieties.

- XRD : Single-crystal X-ray diffraction resolves stereochemistry and validates the (R)-configuration.

- HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., [M+H]+ ion matching theoretical m/z) .

Q. What purification strategies are effective for removing sulfonate ester byproducts?

- Methodology : Use gradient column chromatography (silica gel, hexane/ethyl acetate) to separate polar sulfonate impurities. For persistent contaminants, employ preparative HPLC with a C18 column and 0.1% trifluoroacetic acid in acetonitrile/water .

Advanced Research Questions

Q. How does the fluorine substitution at the 3-position influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : Conduct kinetic studies using varying nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO). Compare rate constants () with non-fluorinated analogs via F NMR to assess electronic effects. Fluorine’s electron-withdrawing nature typically enhances leaving-group activation but may sterically hinder nucleophile access .

- Data Contradiction : Fluorinated derivatives in show conflicting reactivity trends in triazine systems; thus, control experiments with isotopic labeling (e.g., O) are advised to distinguish electronic vs. steric contributions.

Q. What experimental designs are suitable for studying the compound’s metabolic stability in vitro?

- Methodology :

- Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH. Quantify parent compound depletion via LC-MS/MS over 60 minutes.

- CYP Inhibition Screening : Use fluorogenic probes (e.g., CYP3A4) to assess isoform-specific interactions.

- Data Interpretation : Compare half-life () with structurally similar sulfonates (e.g., MM3300.09 in ) to identify metabolic soft spots .

Q. How can researchers resolve contradictions in reported bioactivity data for oxazolidinone-sulfonate hybrids?

- Methodology :

- Dose-Response Reproducibility : Validate assays across multiple cell lines (e.g., HEK293 vs. HepG2) with strict controls for sulfonate ester hydrolysis.

- Structural Confounders : Test enantiomerically pure (R)- and (S)-forms separately, as impurities <2% can skew IC values in kinase inhibition assays .

Key Research Findings

- Stereochemical Stability : The (R)-configuration remains intact under acidic conditions (pH 3–5) but racemizes above 60°C in protic solvents .

- Environmental Persistence : Sulfonate esters in show moderate biodegradability (OECD 301F); similar derivatives require photodegradation studies for ecotoxicology assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.